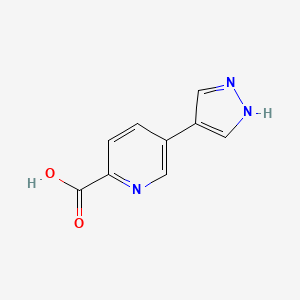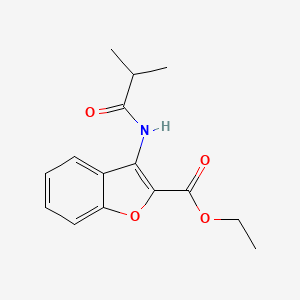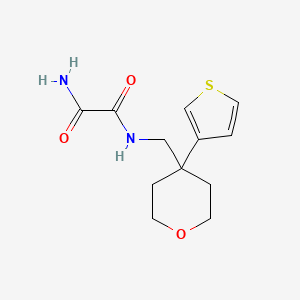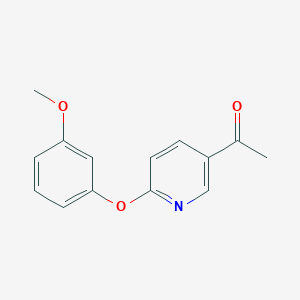![molecular formula C19H22N2O6 B2442834 1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(2,4-dimethoxyphenyl)urea CAS No. 2034569-02-1](/img/structure/B2442834.png)
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(2,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(2,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H22N2O6 and its molecular weight is 374.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
The research by Abd-Almonuim, Mohammed, and Al-khalifa (2020) explored the preparation and characterization of a coumarin derivative compound similar in structure to 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea. This study found that the compound exhibited significant antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, which is comparable to vitamin C's 92% activity at the same concentration. This suggests potential applications in areas where oxidative stress is a concern, such as in the prevention of diseases associated with free radical damage (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020).
Antimicrobial Activity
Another study conducted by Haranath et al. (2004) on substituted dibenzo dioxaphosphocin-6-yl ureas, which share a related structural framework with the compound , demonstrated good antimicrobial activity. These findings could indicate potential applications in developing new antimicrobial agents, especially in the context of increasing antibiotic resistance (P. Haranath, U. Anasuyamma, P. V. G. Reddy, C. S. Reddy, 2004).
Synthesis and Reactivity
Khouili et al. (2021) focused on the synthesis of new compounds through the Curtius rearrangement, which involves transformations related to urea derivatives. Such studies contribute to the understanding of chemical reactivity and provide a basis for synthesizing novel compounds with potential applications in materials science, pharmaceuticals, and more (M. Khouili, M. Pujol, Hasna Yassine, et al., 2021).
Environmental Remediation
The work by Harms et al. (1990) on the oxidative cleavage of dibenzo-p-dioxin by Pseudomonas sp. strain HH69 introduces a potential application in environmental remediation. Although not directly related to the compound , the study highlights the importance of understanding the chemical and biological reactivity of dioxin-like compounds for developing strategies to mitigate environmental pollution (H. Harms, R. Wittich, V. Sinnwell, et al., 1990).
Eigenschaften
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-24-13-4-5-14(17(10-13)25-2)21-19(23)20-11-15(22)12-3-6-16-18(9-12)27-8-7-26-16/h3-6,9-10,15,22H,7-8,11H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENVMMQWVVPRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC(C2=CC3=C(C=C2)OCCO3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2442753.png)



![2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2442758.png)
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/new.no-structure.jpg)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442760.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2442762.png)

![5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B2442766.png)
![N-(Benzo[d]thiazol-2-ylmethyl)acrylamide](/img/structure/B2442767.png)
![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)

